REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]#[N:8])[C:4]([C:9]2[O:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=2)=[N:3]1.S(=O)(=O)(O)[OH:18]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([NH2:8])=[O:18])[C:4]([C:9]2[O:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=2)=[N:3]1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1)C#N)C=1OC(=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then stir the resulting mixture for 21 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While cooling
|
Type
|
ADDITION
|
Details
|
Pour
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)C(=O)N)C=1OC(=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |